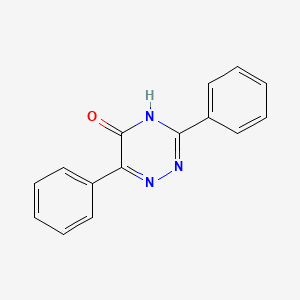

3,6-Diphenyl-1,2,4-triazin-5-ol

説明

Nomenclature and Tautomerism of 3,6-Diphenyl-1,2,4-triazin-5-ol

This compound is a heterocyclic compound featuring a 1,2,4-triazine (B1199460) core substituted with two phenyl groups at positions 3 and 6, and a hydroxyl group at position 5. A crucial aspect of its chemistry is the phenomenon of tautomerism, where the compound can exist in different isomeric forms that readily interconvert.

The primary tautomeric forms of this compound are:

This compound: The "enol" form, characterized by a hydroxyl (-OH) group attached to the triazine ring.

5,6-Diphenyl-1,2,4-triazin-3(2H)-one: The "keto" form, where a proton has migrated from the hydroxyl group to a nitrogen atom in the ring, resulting in a carbonyl group (C=O) and a double bond shift within the ring. nih.gov

3-Hydroxy-5,6-diphenyl-1,2,4-triazine: This is an alternative name for the enol form, emphasizing the hydroxyl substituent. nih.govchemicalbook.com

This keto-enol tautomerism is a common feature in many heterocyclic systems and significantly influences the compound's physical, chemical, and biological properties. nih.govresearchgate.net The equilibrium between these forms can be affected by factors such as the solvent, pH, and temperature. The presence of both keto and enol forms has been observed in various related structures. nih.govresearchgate.net

Table 1: Tautomeric Forms and Nomenclature

| Name | Tautomeric Form | Key Functional Group | Synonyms |

| This compound | Enol | Hydroxyl (-OH) | 3-Hydroxy-5,6-diphenyl-1,2,4-triazine, 5,6-Diphenyl-as-triazin-3-ol nih.gov |

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | Keto | Carbonyl (C=O) | 5,6-Diphenyl-as-triazin-3(2H)-one nih.gov |

Contextualization within 1,2,4-Triazine Chemistry and Heterocyclic Research

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. ontosight.ai These compounds are part of the larger family of triazines, which have three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). jmchemsci.com Among these, the 1,2,4-triazine scaffold has been the most extensively studied. nih.gov

The synthesis of the 1,2,4-triazine core often involves condensation reactions. For instance, the reaction of benzil (B1666583) with semicarbazide (B1199961) can yield 5,6-diphenyl-1,2,4-triazin-3(2H)-one. jmchemsci.com A related derivative, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), can be synthesized from benzil and thiosemicarbazide (B42300). chemicalbook.com The versatility of the triazine ring allows for various chemical modifications, making it a valuable building block in synthetic chemistry.

Academic and Research Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine scaffold is of significant interest in academic and industrial research due to the wide range of biological activities exhibited by its derivatives. benthamdirect.comijpsr.inforesearchgate.net This has led to extensive research into their synthesis and potential applications. ingentaconnect.com

The diverse applications of 1,2,4-triazine derivatives stem from their ability to interact with various biological targets. Research has shown that these compounds can possess a wide array of pharmacological properties, making them attractive candidates for drug discovery and development. nih.govnih.govnih.govresearchgate.net The structural and electronic properties of the 1,2,4-triazine ring make it a versatile scaffold for designing novel compounds with potential therapeutic uses. ontosight.ainih.gov For example, derivatives have been investigated for their potential as FAK inhibitors and adenosine (B11128) A2A antagonists. nih.govacs.org The interest in this class of compounds also extends to their use in materials science, such as in the development of sun-protective agents. google.com

Table 2: Research Areas of 1,2,4-Triazine Derivatives

| Field of Research | Examples of Investigated Activities | References |

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | nih.govnih.govresearchgate.netbenthamdirect.com |

| Agrochemicals | Herbicidal, Insecticidal | jmchemsci.comresearchgate.net |

| Materials Science | Dyes, Sun-protective agents | benthamdirect.comingentaconnect.comgoogle.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-diphenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBZXBMCQXEFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340985 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36214-25-2 | |

| Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Diphenyl 1,2,4 Triazin 5 Ol and Its Functionalized Analogs

De Novo Synthesis Approaches to the 1,2,4-Triazine (B1199460) Core

The fundamental construction of the 1,2,4-triazine ring system is a cornerstone of its chemistry, providing access to the core structure upon which further modifications can be made. These de novo syntheses rely on the selection of appropriate acyclic precursors that contain the necessary nitrogen and carbon atoms, which are then guided to form the heterocyclic ring through cyclization reactions.

Cyclocondensation Reactions of Appropriate Precursors

Cyclocondensation reactions represent the most prevalent and versatile method for constructing the 1,2,4-triazine framework. This approach involves the reaction of two or more precursor molecules, at least one of which contains a dicarbonyl functionality and another possessing adjacent nitrogen nucleophiles, such as a hydrazine (B178648) or amidrazone derivative.

A primary route to the 3,6-diphenyl-1,2,4-triazine (B1623995) skeleton involves the condensation of an α-dicarbonyl compound, specifically benzil (B1666583) (1,2-diphenylethane-1,2-dione), with an appropriate nitrogen-containing counterpart. For instance, the reaction of benzil with thiosemicarbazide (B42300) is a known method to produce the thiol precursor, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), which serves as a key intermediate. asianpubs.org More general approaches involve the one-pot condensation of an α-diketone, an acid hydrazide, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) on a solid support such as silica (B1680970) gel, often accelerated by microwave irradiation. google.com This method offers high yields and short reaction times. google.com

Another effective strategy is the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which provides 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate a range of functional groups.

Table 1: Examples of Cyclocondensation Reactions for 1,2,4-Triazine Synthesis

| Precursor 1 | Precursor 2 | Precursor 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| α-Diketone (e.g., Benzil) | Acid Hydrazide | Ammonium Acetate (B1210297) | Silica gel, Microwave irradiation | 3,5,6-Trisubstituted-1,2,4-triazine | google.com |

| Benzil | Thiosemicarbazide | - | Heating | 5,6-Diphenyl-1,2,4-triazine-3-thiol | asianpubs.org |

| β-Keto-N-acylsulfonamide | Hydrazine Salt | - | Mild, various solvents | 3,6-Disubstituted-1,2,4-triazine |

Ring-Closure Strategies for Triazine Framework Construction

Ring-closure strategies often involve intramolecular reactions of a linear precursor that already contains all the necessary atoms for the triazine ring. These methods are distinct from cyclocondensations as they typically involve the formation of one or two bonds in a single, pre-assembled molecule.

One such strategy is the oxidative cyclization of a dihydro-1,2,4-triazine. For example, the related isomer 3,5-diphenyl-1,2,4-triazin-6(1H)-one can be synthesized by the air oxidation of its precursor, 3,5-diphenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one. epa.gov This indicates that the final aromatic triazine ring can be accessed via oxidation of a partially saturated heterocyclic intermediate.

Furthermore, inverse electron-demand Diels-Alder reactions represent a powerful ring-closure strategy. reddit.com While often used to react triazines with dienophiles, the principles of cycloaddition can be applied to construct the heterocyclic ring itself from appropriately designed diene and dienophile fragments.

Post-Synthetic Modification and Functionalization of Pre-existing Triazine Scaffolds

Once the core 3,6-diphenyl-1,2,4-triazine structure is formed, a wide array of chemical transformations can be employed to introduce or modify functional groups at various positions on the ring. This allows for the synthesis of diverse analogs, including the target compound, 3,6-diphenyl-1,2,4-triazin-5-ol.

Hydroxylation and Related Substitutions at the 5-Position

The introduction of a hydroxyl group at the C5 position of the 3,6-diphenyl-1,2,4-triazine ring is a critical transformation for obtaining the target molecule. It is important to note that the resulting compound exists in a tautomeric equilibrium with its corresponding oxo forms, such as 3,6-diphenyl-1,2,4-triazin-5(2H)-one or 3,6-diphenyl-1,2,4-triazin-5(4H)-one. nih.gov

Direct hydroxylation is often challenging, so the synthesis typically proceeds through the nucleophilic substitution of a suitable leaving group at the 5-position. A common strategy involves the initial synthesis of a 5-halogeno-1,2,4-triazine. This halogenated intermediate can then react with a hydroxide (B78521) source or a protected hydroxyl equivalent, followed by deprotection, to yield the desired 5-hydroxy derivative. The utility of halogenated triazines as precursors for substitution is demonstrated in the synthesis of related derivatives, such as the use of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) in Suzuki cross-coupling reactions. nih.gov A similar approach using a 5-chloro-3,6-diphenyl-1,2,4-triazine (B1600651) would be a viable route.

Another method involves the oxidation of a precursor that has a hydrogen atom at the 5-position, although this requires specific activating groups to be effective.

Derivatization from Hydroxylated Triazines

The hydroxyl group of this compound is a versatile handle for further functionalization, enabling the synthesis of a broad range of analogs. The nucleophilic character of the oxygen atom and the acidic nature of the hydroxyl proton allow for reactions such as alkylation, acylation, and etherification.

For instance, the nitrogen atom in the tautomeric triazinone form can be derivatized. An example is the hydroxymethylation at the N2 position of the ring by reacting the triazinone with formaldehyde. Drawing an analogy from the closely related 3-mercapto-5,6-diphenyl-1,2,4-triazine, which can be readily benzoylated to form an N-benzoyl or S-benzoyl derivative, the 5-hydroxy compound is expected to undergo similar acylation reactions to produce esters. asianpubs.org These derivatives are often explored for their modified biological activities or physicochemical properties. asianpubs.orgresearchgate.net

Table 2: Examples of Derivatization Reactions on Triazine Scaffolds

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | Formaldehyde | Hydroxymethylation | (3-Oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)methanol | |

| 3-Mercapto-5,6-diphenyl-1,2,4-triazine | Benzoyl Chloride | Benzoylation | N-Benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione | asianpubs.org |

| 3-Halogeno-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid, Pd(PPh3)4 | Suzuki Coupling | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) | nih.gov |

Solvent-Free Reaction Conditions for Triazine Modifications

The development of environmentally benign synthetic methods has led to the exploration of solvent-free reaction conditions for modifying triazine scaffolds. These methods not only reduce chemical waste but can also enhance reaction rates and simplify product purification.

High-temperature, solvent-free amination has been successfully applied to the 3,6-diphenyl-1,2,4-triazine core. For example, heating the triazine with primary or secondary amines, such as morpholine, at 150°C results in the direct substitution at the 5-position to yield 5-amino-1,2,4-triazine derivatives.

Additionally, novel one-pot strategies using catalytic amounts of reagents that also serve as the reaction medium have been developed. For example, dibromomethane (B42720) has been employed as both a catalyst and a solvent for the synthesis of certain triazine-based heterocyclic systems, a process which can be considered effectively solvent-free. nih.gov Microwave-assisted synthesis on solid supports like silica gel, as mentioned for the de novo synthesis, is another prominent solvent-free technique applicable to post-synthetic modifications, offering efficiency and ease of work-up. google.com

Synthesis of Fused and Bridged Heterocyclic Systems Incorporating the 1,2,4-Triazine Moiety

The inherent reactivity of the 1,2,4-triazine ring, particularly when appropriately functionalized, provides a versatile platform for the construction of a diverse array of fused and bridged heterocyclic systems. These complex molecular architectures are of significant interest due to their potential applications in medicinal chemistry and material science. The this compound core can be elaborated into various fused and bridged structures through several synthetic strategies, primarily involving the conversion of the 5-hydroxy group into a more reactive functionality, such as a thione or a leaving group, followed by cyclization or cycloaddition reactions.

A common approach involves the initial transformation of this compound into its corresponding 5-thioxo or 5-chloro derivatives. These intermediates then serve as key building blocks for subsequent annulation reactions to afford fused bicyclic and polycyclic systems.

From 3,6-Diphenyl-1,2,4-triazine-5-thione

The conversion of this compound to its corresponding thione, 3,6-diphenyl-1,2,4-triazine-5-thione, is a critical first step for the synthesis of sulfur-containing fused heterocycles. This transformation can be effectively achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.gov The resulting thione is a versatile intermediate for the construction of fused thiazole (B1198619) and thiadiazine ring systems.

For instance, the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with ethyl chloroacetate (B1199739) yields ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate. researchgate.net This product can then undergo further cyclization reactions. For example, treatment with hydrazine hydrate (B1144303) furnishes the corresponding acetohydrazide, which can be cyclized with various electrophiles. researchgate.net

A significant class of fused systems derived from 1,2,4-triazine-thiones are the thiazolo[3,2-b] organic-chemistry.orgnih.govnih.govtriazines. The synthesis of these compounds typically involves the reaction of the triazine-thione with α-haloketones or other bifunctional electrophiles. This reaction proceeds via initial S-alkylation followed by intramolecular cyclization.

| Starting Material | Reagent | Fused System | Reference |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | Ethyl chloroacetate | Ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate | researchgate.net |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | p-Bromophenacyl bromide | Thiazolo[3,2-b] organic-chemistry.orgnih.govnih.govtriazine derivative | researchgate.net |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | α-Haloketones | organic-chemistry.orgnih.govnih.govTriazolo[3,4-b] organic-chemistry.orgnih.govresearchgate.netthiadiazines | wikipedia.orgclockss.orgresearchgate.net |

From 5-Chloro-3,6-diphenyl-1,2,4-triazine

The 5-hydroxy group of this compound can be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 5-chloro-3,6-diphenyl-1,2,4-triazine is a highly reactive intermediate susceptible to nucleophilic substitution, making it an excellent precursor for the synthesis of various fused heterocyclic systems.

One of the most important applications of this intermediate is in the synthesis of pyrazolo[4,3-e] organic-chemistry.orgnih.govnih.govtriazines. The reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine with hydrazine or substituted hydrazines leads to the formation of the corresponding hydrazinyl-triazine, which can then undergo intramolecular cyclization to afford the pyrazolo[4,3-e] organic-chemistry.orgnih.govnih.govtriazine ring system. organic-chemistry.orgnih.gov

Furthermore, the 5-chloro derivative can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce various substituents at the 5-position, which can then be used to construct more complex fused systems. nih.gov

| Starting Material | Reagent | Fused System | Reference |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Hydrazine hydrate | Pyrazolo[4,3-e] organic-chemistry.orgnih.govnih.govtriazine derivative | organic-chemistry.org |

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | 2-Aminophenylboronic acid | 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | nih.gov |

| 5-Acyl-1,2,4-triazines | Phenylhydrazones | Pyrazolo[4,3-e] organic-chemistry.orgnih.govnih.govtriazines | organic-chemistry.org |

Via Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical method for the construction of fused and bridged heterocyclic systems from 1,2,4-triazines. Both [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions have been employed to create novel ring systems.

Diels-Alder Reactions: The 1,2,4-triazine ring can act as an electron-deficient diene in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. bldpharm.comchemicalbook.comnih.gov The reaction typically proceeds with the expulsion of a molecule of dinitrogen, leading to the formation of a substituted pyridine (B92270) ring fused to the original triazine framework. While specific examples starting directly from this compound are not extensively documented, its derivatives with enhanced dienic character are expected to undergo such reactions.

1,3-Dipolar Cycloadditions: 1,2,4-Triazinium ylides, which can be generated in situ from the corresponding 1-alkyl-1,2,4-triazinium salts, can participate in [3+2] cycloaddition reactions with various dipolarophiles. bldpharm.com This strategy provides a direct route to the synthesis of pyrrolo[2,1-f] organic-chemistry.orgnih.govnih.govtriazines. The reaction of a 3,6-disubstituted-1,2,4-triazine with an alkylating agent would form the triazinium salt, which, upon treatment with a base, generates the ylide. This ylide then reacts with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield the fused pyrrolotriazine system. bldpharm.com

| Reaction Type | Reactants | Product | Reference |

| Inverse-electron-demand Diels-Alder | 1,2,4-Triazine (diene) + electron-rich alkene (dienophile) | Fused Pyridine | bldpharm.com |

| 1,3-Dipolar Cycloaddition | 1-Alkyl-1,2,4-triazinium ylide + dipolarophile (e.g., DMAD) | Pyrrolo[2,1-f] organic-chemistry.orgnih.govnih.govtriazine | bldpharm.com |

Advanced Spectroscopic and Structural Characterization of 3,6 Diphenyl 1,2,4 Triazin 5 Ol and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise solid-state structure of crystalline compounds, offering unparalleled insights into molecular geometry, conformation, and the forces governing crystal lattice formation.

The central 1,2,4-triazine (B1199460) ring is a key structural feature. In related compounds such as 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), the triazine ring is not perfectly flat but is slightly distorted from planarity. nih.gov This minor distortion is a result of the steric strain introduced by the bulky phenyl substituents attached to adjacent carbon atoms of the heterocyclic system. nih.gov The root-mean-square deviation from the best plane of the triazine atoms has been measured at 0.0299 Å, quantifying this slight pucker in the ring. nih.gov

| Derivative Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Triazine | Phenyl (at C6) | 36.35 |

| Triazine | Phenyl (at C5) | 58.60 | |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | Triazine | Phenyl (at C5) | 53.35 |

| Triazine | Phenyl (at C6) | 50.43 |

Table 1: Selected dihedral angles between the 1,2,4-triazine ring and its substituents in derivative compounds as determined by X-ray crystallography. nih.govnih.gov

Hydrogen Bonding: In the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, molecules are linked into chains by bifurcated N-H···N intermolecular hydrogen bonds. nih.gov In 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, intermolecular C-H···N hydrogen bonds are present. nih.gov

π–π Interactions: Stacking of the aromatic rings is a common feature. For instance, π–π interactions have been observed with a centroid-centroid separation of 3.8722 Å. nih.gov

C-H···π Interactions: The crystal packing is also stabilized by weaker C-H···π interactions, where a C-H bond from a phenyl group points towards the electron-rich face of an adjacent aromatic ring. nih.govnih.gov

These combined forces create robust, three-dimensional supramolecular architectures. nih.govrsc.org

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural details of molecules. These methods are routinely used to characterize 1,2,4-triazine derivatives. preprints.orgnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is unique to the molecule and acts as a "molecular fingerprint." For 3,6-diphenyl-1,2,4-triazin-5-ol and its analogues, FT-IR is used to confirm the presence of key functional groups. preprints.orgresearchgate.net The spectrum can be complex, but specific regions are characteristic of the triazine core and the phenyl substituents.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 1650 - 1500 | C=N and C=C Stretch | Triazine and Phenyl Rings |

| 1500 - 1400 | Ring Stretching | Aromatic Rings |

| 770 - 730 & 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Table 2: General expected FT-IR absorption regions for the functional groups present in this compound. nih.govresearchgate.net

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the triazine and phenyl rings. preprints.org FT-Raman is an integral part of the structural characterization of complex heterocyclic systems like pyridyl-diphenyl-triazines. preprints.orgnih.gov The low-energy region of the Raman spectrum is especially useful for detecting vibrations associated with intermolecular interactions in the solid state. preprints.org

| Wavenumber Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3050 | C-H Stretch | Aromatic (Phenyl) |

| 1610 - 1590 | Ring Quadrant Stretch | Phenyl Rings |

| 1030 - 1010 | C-H In-Plane Bend | Phenyl Rings |

| 1005 - 995 | Ring Breathing Mode | Monosubstituted Phenyl |

| 800 - 600 | Ring Deformation | Triazine and Phenyl Rings |

Table 3: General expected FT-Raman shifts for the primary structural components of this compound. preprints.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, which can exist in tautomeric forms such as 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, NMR is critical for identifying the predominant species in a given solvent.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings.

For a compound related to the target molecule, a ¹H NMR spectrum showed distinct signals corresponding to different types of protons. For instance, a singlet observed at 9.50 ppm can be attributed to the hydroxyl (O-H) proton, while a singlet at 8.79 ppm corresponds to the triazine ring's N-H proton. researchgate.net The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region, generally between 7.15 and 8.15 ppm. researchgate.net The exact chemical shifts and splitting patterns of the phenyl protons depend on their position relative to the triazine core and any other substituents. The presence of a labile proton, such as the one on the hydroxyl group, can sometimes be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for a 1,2,4-Triazine Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| O-H | 9.50 | Singlet |

| N-H (triazine ring) | 8.79 | Singlet |

| Aromatic C-H | 7.15 - 8.15 | Multiplet |

Data sourced from a related 1,2,4-triazine derivative. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (keto tautomer) | 160 - 180 |

| C-O (enol tautomer) | 150 - 170 |

| Triazine Ring Carbons | 145 - 165 |

Heteronuclear NMR (e.g., ³¹P NMR for phosphorus-containing derivatives)

Heteronuclear NMR, such as Phosphorus-31 (³¹P) NMR, is a powerful technique for characterizing compounds containing specific heteroatoms. ³¹P NMR is highly effective as the ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to good sensitivity. ucl.ac.uk

For hypothetical phosphorus-containing derivatives of this compound, such as those where the hydroxyl group is replaced by a phosphonate (B1237965) or phosphate (B84403) ester, ³¹P NMR would be the primary tool for structural confirmation. The chemical shift of a phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the atoms bonded to it. nih.gov For example, pentavalent phosphorus in phosphate esters typically appears in a chemical shift range of approximately +10 to -30 ppm relative to the standard, 85% phosphoric acid. nih.gov

Furthermore, coupling between the ³¹P nucleus and adjacent protons (¹H) or carbons (¹³C) can provide valuable structural information. One-bond ¹J(P,H) coupling constants are typically large, in the range of 600-700 Hz, while two-bond ²J(P,H) and three-bond ³J(P,H) couplings are significantly smaller. These coupling patterns can help to map out the connectivity around the phosphorus atom.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of the fragmentation patterns, offers significant clues about the molecular structure.

For 5,6-Diphenyl-1,2,4-triazin-3(2H)-one, a tautomer of the target compound, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 249, which corresponds to its molecular weight. nih.gov The fragmentation pattern provides further structural validation. Key fragments observed include:

m/z 178: This significant peak likely results from the loss of the NCOH fragment followed by the loss of a nitrogen molecule (N₂), a common fragmentation pathway for such heterocyclic systems.

m/z 165: This fragment could arise from the further loss of a hydrogen cyanide (HCN) molecule from the m/z 178 fragment.

m/z 128: The origin of this fragment is less direct but could involve rearrangements and cleavage of the phenyl-substituted core.

Table 3: Key Mass Spectrometry Fragments for 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

| m/z | Interpretation |

|---|---|

| 249 | Molecular Ion [M]⁺ |

| 178 | Fragment from loss of NCOH and N₂ |

| 165 | Fragment from loss of HCN from m/z 178 |

| 128 | Fragment from ring cleavage |

Data sourced from the NIST Mass Spectrometry Data Center for the tautomeric isomer. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The spectrum provides information about the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (higher energy). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation provided by the two phenyl rings and the triazine core suggests that these transitions will be prominent. For related triazine derivatives, these transitions are observed in the UV region. mdpi.com

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions. researchgate.net The presence of these bands in the near-UV or visible region can impart color to the compound.

Studies on related 1,2,4-triazine derivatives have shown that the position and intensity of these absorption maxima are sensitive to the solvent and the nature of substituents on the aromatic rings. asianpubs.orgnih.gov For example, introducing electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the energies and natures of these electronic transitions. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3,6 Diphenyl 1,2,4 Triazin 5 Ol and Its Analogs

Nucleophilic Reactivity

The 1,2,4-triazine (B1199460) nucleus is inherently electron-deficient, which facilitates nucleophilic substitution and addition reactions. This section details the nucleophilic reactivity of 3,6-Diphenyl-1,2,4-triazin-5-ol and related derivatives, particularly focusing on amination, reactions with electron acceptors, and halogenation.

The introduction of an amino group onto the 1,2,4-triazine core is a significant transformation, yielding derivatives with diverse applications. While direct amination on this compound is not extensively detailed, studies on related s-triazines (1,3,5-triazines) and other 1,2,4-triazine analogs provide insight into these reactions. For instance, cyanuric chloride, a 1,3,5-triazine (B166579), undergoes sequential nucleophilic substitution with amines. nih.gov The order of nucleophile addition is crucial; it is difficult to substitute other nucleophiles once an amine is incorporated onto the s-triazine ring. nih.gov

In the context of 1,2,4-triazines, amino derivatives are often synthesized through cyclization reactions rather than direct substitution on a pre-formed ring. For example, 3-amino-1,2,4-triazoles can be efficiently prepared from substituted hydrazinecarboximidamide derivatives. nih.gov However, nucleophilic attack on the 1,2,4-triazine ring is a viable strategy for functionalization. researchgate.net The presence of an amino group at position 3, as seen in 3-amino-5,6-diphenyl-1,2,4-triazine, imparts unique reactivity towards various reagents. researchgate.net Lead optimization studies on 1,2,4-triazine derivatives have produced compounds with significant antibiotic activity, highlighting the importance of amination in medicinal chemistry. ijpsr.info

The electron-donating potential of 1,2,4-triazine derivatives facilitates their reaction with various π-acceptors and electron-deficient species, often proceeding through charge-transfer (CT) complex intermediates. The behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), an analog of the title compound, has been investigated as an electron donor towards activated carbonitriles. researchgate.net These reactions can lead to the formation of novel fused heterocyclic systems. researchgate.net

Key findings from these studies include:

Reaction with 1,2-dicyanobenzene: In dimethylformamide (DMF), 3-hydrazino-5,6-diphenyl-1,2,4-triazine reacts with this π-acceptor to form a benzencarboximidamide derivative. researchgate.net

Reaction with α-bromomalononitrile: This reaction, conducted in boiling DMF, yields a substituted pyrazolo[5,1-c] nih.govtandfonline.comrsc.orgtriazine. researchgate.net

Reaction with tetracyanoethane: Treatment of the hydrazino-triazine with tetracyanoethane in DMF results in the formation of a 2,3-disubstituted 1,2,4-triazine derivative. researchgate.net

The formation of charge-transfer complexes is a key mechanistic step in these transformations. researchgate.net Similarly, 1,2,4,5-tetrazines and s-triazines form 1:1 charge-transfer complexes with electron donors like tetrathiafulvalene, some of which exhibit electrical conductivity. rsc.org The inverse electron demand Diels-Alder (IEDDA) reaction is another important pathway, where the electron-deficient triazine acts as a diene, reacting with electron-rich dienophiles. nih.govrsc.org Coordination to a metal center, such as Re(I), can significantly accelerate these IEDDA reactions. rsc.orgnorthumbria.ac.uk

Table 1: Reactions of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Activated Carbonitriles

| Electron Acceptor | Reaction Conditions | Product Type |

|---|---|---|

| 1,2-Dicyanobenzene | DMF | Benzencarboximidamide derivative researchgate.net |

| α-Bromomalononitrile | Boiling DMF | Pyrazolo[5,1-c] nih.govtandfonline.comrsc.orgtriazine derivative researchgate.net |

| Tetracyanoethane | DMF | 2,3-Disubstituted 1,2,4-triazine researchgate.net |

The interaction of triazine rings with halogens and interhalogens has been studied spectrophotometrically, particularly for the 1,3,5-triazine isomer. These interactions typically involve the formation of charge-transfer complexes where the triazine acts as an n-donor and the halogen as a σ-acceptor. researchgate.net

Studies conducted in chloroform at 25 °C revealed the following reactivity order: ICl >> I₂ > Br₂. researchgate.net

Iodine (I₂): The reaction proceeds through an initial equilibrium to form a complex, [triazine·I⁺-I⁻], which then slowly converts to an inner complex, [triazineI⁺I⁻]. This is followed by a fast reaction with another iodine molecule to produce [triazineI⁺I₃⁻]. researchgate.net

Iodine Monochloride (ICl): As a more polar and better acceptor than iodine, ICl forms a much stronger complex. The formation of [(triazine)₂I⁺ICl₂⁻] occurs through an equilibrium step. researchgate.net

Bromine (Br₂): Bromine exhibits the weakest interaction, involving only partial charge transfer. researchgate.net

These findings suggest that the nitrogen atoms of the triazine ring are the sites of nucleophilic attack on the halogen molecules. While these studies were performed on 1,3,5-triazine, similar principles of charge-transfer complex formation are expected to apply to 1,2,4-triazine derivatives.

Electrophilic Reactivity

The functional groups attached to the 1,2,4-triazine ring, such as the hydroxyl group in this compound or amino groups in its analogs, are susceptible to attack by electrophiles. These reactions provide a pathway for further functionalization of the triazine scaffold.

The chemical reactivity of amino-substituted triazino-triazine fused systems has been explored through acylation, aroylation, and thioacylation. For example, 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] nih.govtandfonline.comrsc.orgtriazine, derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine, undergoes these reactions on the exocyclic amino group. researchgate.netresearchgate.net Similarly, the hydroxyl group of this compound is expected to undergo O-acylation with acyl or aroyl halides.

Thioacylation, the introduction of a thiocarbonyl group, is a valuable modification in medicinal chemistry. nih.gov While traditional methods often use harsh thionating agents, newer methods allow for the direct coupling of nitroalkanes (as thioacyl equivalents) with amines in the presence of elemental sulfur. nih.gov Such methodologies could potentially be adapted for the thioacylation of triazine derivatives. The reaction of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives with acid chlorides like oxalyl chloride or chloroacetyl chloride leads to cyclization, forming fused nih.govtandfonline.comrsc.orgtriazino[3,4-b] nih.govrsc.orgmdpi.comthiadiazine systems. nih.gov

The reaction of amino- and hydroxyl-substituted triazines with isocyanates and isothiocyanates provides a route to urea, thiourea, carbamate, and thiocarbamate derivatives, which can serve as precursors for further cyclization reactions.

Studies on 3-amino-5,6-diphenyl-1,2,4-triazine show that it readily reacts with isocyanates and isothiocyanates. researchgate.net The resulting adducts can be cyclized with reagents like diethyl malonate to produce new barbituric and thiobarbituric acid derivatives bearing a 1,2,4-triazine moiety. researchgate.net Similarly, 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one reacts with phenyl isothiocyanate to yield the corresponding N,N'-disubstituted thiourea. nih.gov

These reactions typically involve the nucleophilic attack of the amino or hydroxyl group on the electrophilic carbon of the isocyanate or isothiocyanate. The resulting intermediates can then undergo intramolecular cyclization or be isolated as stable adducts.

Table 2: Reactivity of Amino-1,2,4-triazine Analogs with Isothiocyanates

| Triazine Derivative | Reagent | Product Type |

|---|---|---|

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Isothiocyanate | N-Aryl-N'-(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea researchgate.net |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Phenyl isothiocyanate | N-[3-Mercapto-5-oxo-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-4(5H)-yl]-N'-phenylthiourea nih.gov |

Cycloaddition and Condensation Reactions

The 1,2,4-triazine core in this compound is an electron-deficient system, which dictates its reactivity in cycloaddition reactions, particularly those with inverse electron demand. Furthermore, the presence of reactive functional groups allows for various condensation reactions to build fused ring systems.

Formation of Fused Quinazolinone Derivatives

The synthesis of quinazolinone-fused heterocycles is a significant area of medicinal chemistry. While direct condensation of this compound with isatoic anhydride or its derivatives is not extensively documented, the general reactivity of related heterocyclic systems suggests plausible pathways. One potential route involves a multi-component reaction where the triazine derivative, an amine, and a 2-formylbenzoic acid derivative could undergo condensation to form a dihydroisoindolo[2,1-a]quinazoline-dione system mdpi.com. Another established method for forming quinazolinone rings is the reaction of anthranilic acid derivatives with various precursors figshare.comsigmaaldrich.com. For instance, a tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction is a known method for synthesizing indolo[1,2-c]quinazolines whiterose.ac.uknih.gov. Such strategies could potentially be adapted for the elaboration of the this compound scaffold.

Synthesis of Fused Polycyclic Systems

The 1,2,4-triazine ring is a valuable synthon for the construction of diverse fused polycyclic nitrogen-containing systems. Various synthetic strategies have been developed to build upon the triazine core. For example, derivatives of 6-methyl-3-thioxo-1,2,4-triazin-5-one have been used as precursors to synthesize thiazolo[3,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine derivatives, which can be further reacted to form more complex polycyclic systems like pyrido[2',3':4,5] tandfonline.comacs.orgthiazolo[3,2-b] tandfonline.comresearchgate.netresearchgate.nettriazine-8-carbonitriles researchgate.net. Similarly, fluorine-substituted 1,2,4-triazines are key intermediates in the synthesis of various hetero-polycyclic nitrogen systems with potential pharmacological applications organic-chemistry.org. The fusion of other rings, such as a pyrrole or indole, onto the triazine core can be achieved through multi-step synthetic sequences, often involving initial acylation followed by cyclization reactions mdpi.com. These examples with analogous triazine structures highlight the potential of this compound to serve as a building block for novel fused polycyclic compounds.

Formation of Substituted Pyridines

A hallmark reaction of electron-deficient 1,2,4-triazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this type of [4+2] cycloaddition, the triazine acts as the electron-poor diene, reacting with an electron-rich dienophile organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com. The reaction typically proceeds through a cycloaddition followed by a retro-Diels-Alder elimination of a stable small molecule, most commonly dinitrogen (N₂), to afford a substituted pyridine (B92270) or dihydropyridine ring researchgate.net.

For this compound, this reaction provides a powerful method for the synthesis of highly substituted pyridines. Suitable electron-rich dienophiles include enamines, ynamines, and strained alkenes like trans-cyclooctenes wikipedia.orgresearchgate.net. The general mechanism involves the [4+2] cycloaddition of the dienophile across the C3 and C6 positions of the triazine ring, followed by the expulsion of N₂ to form the aromatic pyridine ring. The substituents from both the triazine and the dienophile are incorporated into the final pyridine product in a predictable manner, making this a highly valuable transformation for creating complex pyridine derivatives.

Coordination Chemistry and Ligand Behavior

The nitrogen atoms of the 1,2,4-triazine ring and the exocyclic oxygen atom of this compound provide excellent coordination sites for metal ions. The compound can act as a multidentate ligand, forming stable complexes with various transition metals.

Complexation with Transition Metal Ions (e.g., Fe(II), Cu(II), Zn(II), VO(II), Co(II), Ni(II))

Derivatives of 1,2,4-triazine are known to form stable complexes with a range of first-row transition metal ions. Studies on analogous 1,2,4-triazine ligands demonstrate their ability to chelate with metals such as Co(II), Ni(II), and Cu(II) figshare.comtandfonline.comresearchgate.net. For example, a 1,2,4-triazine derivative has been shown to act as a bidentate chelator, coordinating through a triazine nitrogen and an azomethine nitrogen in a 2:1 ligand-to-metal ratio to form complexes with Co(II), Ni(II), and Cu(II) figshare.comtandfonline.com.

Similarly, iron complexes, particularly Fe(II), with 1,2,4-triazine-based ligands have been synthesized and characterized, often exhibiting high-spin states whiterose.ac.uknih.govwhiterose.ac.uk. Copper(II) complexes with various substituted 1,2,4-triazines have also been extensively studied, showing diverse coordination geometries researchgate.netacs.orgmdpi.comnih.gov. The formation of Zn(II) complexes with related nitrogen-containing heterocyclic ligands like 1,2,4-triazoles is also well-established researchgate.net. Furthermore, oxovanadium(IV) (VO(II)) complexes have been prepared with Schiff base ligands containing 1,2,4-triazole moieties, indicating the affinity of this class of heterocycles for this metal ion researchgate.netacs.orgnih.gov. Based on these precedents, this compound is expected to form stable complexes with Fe(II), Cu(II), Zn(II), VO(II), Co(II), and Ni(II).

Characterization of Ligand-Metal Coordination Modes

The coordination modes of 1,2,4-triazine-based ligands with transition metals have been elucidated through various spectroscopic and crystallographic techniques. In many instances, the triazine ligand acts as a bidentate or tridentate chelator.

Coordination typically involves at least one of the nitrogen atoms of the triazine ring. For instance, in complexes of 3-(2-benzylidenehydrazinyl)-5-(4-isobutylphenyl)-1,2,4-triazine with Co(II), Ni(II), and Cu(II), the ligand coordinates through the N2 atom of the triazine ring and the nitrogen of the azomethine group figshare.comtandfonline.com. In other cases, such as with 2,4,6-tris(2-pyridyl)-1,3,5-triazine, the ligand can act as a tridentate NNN donor, forming two five-membered metallocycles rsc.org.

The geometry of the resulting complexes varies depending on the metal ion and the stoichiometry of the complex. Octahedral geometries are commonly observed for Co(II) and Ni(II) complexes, often with additional coordination by solvent molecules like water researchgate.netresearchgate.netmdpi.commdpi.com. For example, complexes with the general formulas [CoL(H₂O)₄]·Cl·6H₂O and [NiL(H₂O)₄]·Cl·4H₂O have been reported for a 1,2,4-triazine derivative ligand researchgate.net. Copper(II) complexes can adopt various geometries, including distorted octahedral and square pyramidal researchgate.netresearchgate.netnih.gov. Iron(II) complexes with related ligands often exhibit distorted D₂d-symmetric coordination geometries nih.govwhiterose.ac.uk. The coordination of this compound would likely occur through the N2 and/or N4 atoms of the triazine ring and the deprotonated oxygen atom at the C5 position, leading to the formation of stable chelate rings.

Below are tables summarizing typical characterization data for transition metal complexes with analogous 1,2,4-triazine-based ligands.

Computational Chemistry and Theoretical Modeling of 3,6 Diphenyl 1,2,4 Triazin 5 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various derivatives of 1,2,4-triazine (B1199460).

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1,2,4-triazine derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to obtain the optimized molecular structure. nih.govresearchgate.net

In a related compound, 3,5-diphenyl-1,2,4-triazin-6(1H)-one, DFT studies predicted a completely planar conformation for the isolated molecule, although the crystal structure showed some deviation from planarity. epa.gov The planarity of the triazine ring system is a common feature, though it can be influenced by bulky substituents and intermolecular interactions. For instance, in 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), the 1,2,4-triazine ring is slightly distorted from planarity. nih.gov The dihedral angles between the triazine ring and the pendant phenyl rings are also crucial parameters determined through these calculations. nih.gov

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to simulate the infrared (IR) and Raman spectra of the molecule.

For various 1,2,4-triazine derivatives, theoretical calculations of vibrational spectra have been shown to correlate well with experimental data, aiding in the assignment of characteristic vibrational modes. researchgate.net These modes include stretching and bending vibrations of the various bonds within the molecule, such as C=N, C-N, C-C, and C-H bonds, as well as the characteristic vibrations of the phenyl rings.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital with the highest energy that contains electrons, while the LUMO is the lowest energy orbital that is empty. pearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

For 1,2,4-triazine derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.govresearchgate.net This analysis reveals which parts of the molecule are most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital Data for Selected Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | [Data not available] | [Data not available] | [Data not available] |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | [Data not available] | [Data not available] | [Data not available] |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include:

Electronic Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is calculated as ω = μ2 / 2η.

These indices are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. researchgate.net For instance, the behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) as an electron donor has been investigated, highlighting the importance of such reactivity parameters. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. researchgate.netugm.ac.id This method is crucial in drug discovery and development for predicting the binding mode and affinity of a potential drug candidate to its biological target. tandfonline.com

In molecular docking simulations, the ligand, in this case, 3,6-Diphenyl-1,2,4-triazin-5-ol or its derivatives, is placed in the binding site of a target protein. The simulation software then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode.

Studies on various 1,2,4-triazine and 1,3,5-triazine (B166579) derivatives have utilized molecular docking to understand their interactions with biological targets such as dihydrofolate reductase (DHFR) and casein kinase (CK2). nih.govresearchgate.net These studies analyze the hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex, providing insights into the structure-activity relationships. researchgate.net For example, a study on 1,2-bis[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene-methyl]benzene and its metal complexes involved molecular docking to investigate their potential antitumor activity. researchgate.net

Table 2: Example of Molecular Docking Results for a Triazine Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate | Casein Kinase 2 (CK2) | [Data not available] | [Data not available] |

Identification of Key Interacting Residues in Biological Targets

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within the active site of a biological target and identifying the key amino acid residues involved in the interaction. For derivatives of the 3,6-diphenyl-1,2,4-triazine (B1623995) scaffold, these studies have revealed specific interactions that are crucial for their biological activity.

For instance, in a study of 5,6-diphenyl triazine-thio methyl triazole hybrids as potential agents for Alzheimer's disease, molecular docking simulations identified key interactions with the BACE1 enzyme. nih.gov The thio triazine portion of the molecule was found to penetrate the S2 binding site, forming two hydrogen bonds with the amino acid residues Thr72 and Gln73. nih.gov Furthermore, various aromatic moieties of the derivatives occupied the S'2 pocket through hydrophobic interactions, while the 6-phenyl ring exhibited a potential hydrophobic interaction with the S1 pocket. nih.gov

In a different investigation focused on nih.govpreprints.orgnih.govtriazino[2,3-c]quinazolines as anti-inflammatory agents, a derivative, compound 2e, was shown to form interactions with arginine (Arg120) and tyrosine (Tyr355) in the active site of COX-1. nih.gov This highlights the versatility of the triazine scaffold in interacting with different biological targets.

| Derivative Class | Biological Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 5,6-Diphenyl triazine-thio methyl triazole hybrid | BACE1 | Thr72, Gln73 | Hydrogen Bond |

| 5,6-Diphenyl triazine-thio methyl triazole hybrid | BACE1 | Not specified | Hydrophobic |

| nih.govpreprints.orgnih.govtriazino[2,3-c]quinazoline derivative | COX-1 | Arg120, Tyr355 | Not specified in abstract |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their complexes. These simulations are crucial for understanding the dynamic nature of ligand-receptor interactions and assessing the stability of such complexes over time.

The conformational flexibility of the 3,6-diphenyl-1,2,4-triazine scaffold is a key determinant of its interaction with biological targets. Crystallographic studies of related compounds, such as 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, have provided precise data on the geometry of this system. nih.gov The 1,2,4-triazine ring itself is not perfectly planar, showing a slight distortion. nih.gov The pendant phenyl groups at positions 5 and 6 are forced into specific orientations due to steric hindrance. nih.gov

The conformation of these phenyl groups relative to the triazine ring can be described by torsion angles. For 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, these have been determined as: nih.gov

| Torsion Angle | Value (°) |

|---|---|

| N4–C5–C51–C52 | -120.48 (13) |

| N1–C6–C61–C62 | 35.44 (15) |

The stability of the complex formed between a ligand and its biological target is a critical factor for its efficacy. MD simulations are a primary tool for assessing this stability. One of the key parameters analyzed is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the ligand has found a stable binding mode.

In addition to MD simulations, molecular docking studies provide an estimate of the binding affinity, often expressed as a binding energy score. For example, in a study of a 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, docking against two different proteins yielded binding energy values of -5.2 kcal/mol and -7.1 kcal/mol, indicating favorable interactions. researchgate.net The stability of these complexes was further supported by the identification of intermolecular hydrogen bonds. researchgate.net

Theoretical Prediction of Reaction Mechanisms and Inhibitory Efficiencies

Computational methods are also employed to predict the reactivity of molecules and their potential as inhibitors. Density Functional Theory (DFT) is a powerful quantum mechanical method used to study electronic structures and predict reaction mechanisms. d-nb.inforesearchgate.net For triazine derivatives, DFT can be used to calculate the energies of reactants, transition states, and products, thereby elucidating the most likely reaction pathways. d-nb.inforesearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique used to predict the biological activity of compounds. nih.gov 3D-QSAR models, for example, correlate the three-dimensional properties of molecules with their inhibitory potency. nih.gov Such models can be used to design new derivatives with enhanced activity. nih.gov

The inhibitory efficiency of triazine derivatives has been quantified in several studies. For example, a series of 5,6-diphenyl triazine-thio methyl triazole hybrids were evaluated as cholinesterase inhibitors. nih.gov

| Compound | Target | Inhibitory Activity |

|---|---|---|

| Compound 4c (a thiazolidinone derivative) | BuChE | IC50 = 6.4 µM |

| Compound 4b | AChE | 25.1% inhibition at 50 µM |

These experimental values, in conjunction with computational predictions, provide a comprehensive understanding of the inhibitory potential of this class of compounds.

Q & A

Q. How can researchers optimize the synthesis of 3,6-diphenyl-1,2,4-triazin-5-ol to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to minimize side reactions. For example, highlights the use of ethanol under reflux for triazole derivatives, which could be adapted for triazin-5-ol synthesis .

- Monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress, as described in triazole synthesis workflows .

- Purification : Use column chromatography with silica gel or recrystallization in polar solvents (e.g., methanol-water mixtures) to isolate the target compound .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy : Combine -NMR and -NMR to confirm the aromatic substitution pattern and hydroxyl group presence. Infrared (IR) spectroscopy can validate the -OH stretch (~3200–3600 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and fragmentation pattern consistency .

- X-ray Diffraction : Single-crystal X-ray analysis (as in ) resolves structural ambiguities, such as hydrogen bonding in the triazine ring .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Methodological Answer:

- Solubility Testing : Perform gravimetric analysis by dissolving the compound in solvents (e.g., DMSO, ethanol, water) at varying temperatures. emphasizes correlating solubility with solvent polarity .

- Stability Studies : Use accelerated stability testing (40°C/75% relative humidity) over 1–4 weeks, monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., TEMPO) to identify reactive intermediates during reactions with electrophiles, as demonstrated in hydrazino-triazine studies .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 09) can map electron density distribution on the triazine ring, predicting reactive sites .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays : Use agar diffusion methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing protocols in .

- Antitumor Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, comparing results with structurally similar triazine derivatives in .

Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., DHFR, kinases). and emphasize validating predictions with in vitro assays .

- Pharmacophore Modeling : Generate 3D pharmacophore models (e.g., using Phase) to identify critical functional groups for target engagement .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Statistical Analysis : Apply error propagation methods (e.g., Monte Carlo simulations) to quantify uncertainty, as outlined in .

- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。